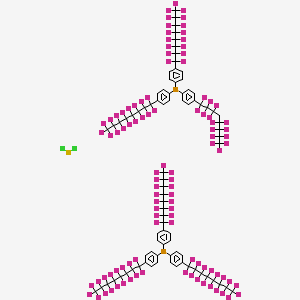
Alkali Blue 6B (C.I. 42765)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkali Blue 6B, also known as Colour Index 42765, is a synthetic organic dye belonging to the triphenylmethane class. It is primarily used as a pH indicator and in various industrial applications due to its vibrant blue color. The compound has the molecular formula C₃₇H₂₉N₃O₃S and a molar mass of 595.7 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkali Blue 6B is synthesized through a series of chemical reactions involving triphenylmethane derivatives. The synthesis typically involves the condensation of benzaldehyde derivatives with aniline derivatives in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of Alkali Blue 6B involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature control systems. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product in its pure form. The industrial process ensures high yield and purity of the dye .
Analyse Chemischer Reaktionen
Types of Reactions
Alkali Blue 6B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dye into leuco forms, which are colorless.
Substitution: Alkali Blue 6B can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms of the dye.
Substitution: Various substituted triphenylmethane derivatives.
Wissenschaftliche Forschungsanwendungen
Alkali Blue 6B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in diagnostic assays and as a marker in histological studies.
Industry: Utilized in the manufacturing of inks, coatings, and textiles due to its stable and vibrant color.
Wirkmechanismus
The mechanism of action of Alkali Blue 6B involves its ability to change color in response to pH variations. The dye exists in different ionic forms depending on the pH of the environment. At acidic pH, it appears blue, while at alkaline pH, it transitions to a pink or red color. This property is due to the protonation and deprotonation of the dye’s functional groups, which alter its electronic structure and, consequently, its color .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acid Blue 110
- Acid Blue 119
- Methyl Orange
- Quinalizarin
Uniqueness
Alkali Blue 6B is unique due to its high stability, vibrant color, and versatility as a pH indicator. Unlike some other dyes, it maintains its color integrity under various environmental conditions, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C37H29N3O3S |
|---|---|
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43) |
InChI-Schlüssel |
MRBZZOCCHHNQBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)





![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)

